N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The initial step involves the acylation of benzothiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include methylation, etherification, and amide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that benzothiophene derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
3-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Benzofuran derivatives: Known for their applications in natural product synthesis and medicinal chemistry.
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-8-5-7-13(10-15)16(23-2)12-20-19(21)18-11-14-6-3-4-9-17(14)24-18/h3-11,16H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVXFIFZHQYVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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